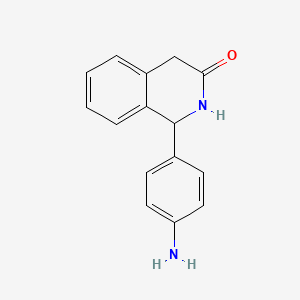
2-Pyridin-4-ylethanethiol;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-ylethanethiol typically involves the reaction of 4-pyridinecarboxaldehyde with thiourea, followed by reduction with sodium borohydride. The reaction conditions include a solvent such as ethanol and a temperature range of 0-25°C.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control, typically maintained below 30°C to prevent decomposition.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, followed by purification through recrystallization. The process is conducted in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-4-ylethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
2,4,6-Trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols.
Substitution: The nitro groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation of 2-Pyridin-4-ylethanethiol: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction of 2,4,6-Trinitrophenol: Reducing agents such as sodium dithionite and iron powder are commonly used.
Major Products
Oxidation of 2-Pyridin-4-ylethanethiol: Produces disulfides.
Reduction of 2,4,6-Trinitrophenol: Produces aminophenols.
Aplicaciones Científicas De Investigación
2-Pyridin-4-ylethanethiol; 2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the manufacture of dyes and explosives.
Mecanismo De Acción
The mechanism of action of 2,4,6-trinitrophenol involves its ability to act as an electron acceptor due to the presence of nitro groups. This property makes it an effective oxidizing agent. In biological systems, it can uncouple oxidative phosphorylation, leading to increased metabolic rates.
2-Pyridin-4-ylethanethiol acts through its thiol group, which can form covalent bonds with various biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Similar in structure but less explosive than 2,4,6-trinitrophenol.
2-Pyridin-2-ylethanethiol: Similar thiol derivative but with different positional isomerism.
Uniqueness
This compound’s unique properties and diverse applications make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
69603-95-8 |
|---|---|
Fórmula molecular |
C13H12N4O7S |
Peso molecular |
368.32 g/mol |
Nombre IUPAC |
2-pyridin-4-ylethanethiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9NS.C6H3N3O7/c9-6-3-7-1-4-8-5-2-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,9H,3,6H2;1-2,10H |
Clave InChI |
UROWYGPVMIKVAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)

![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)

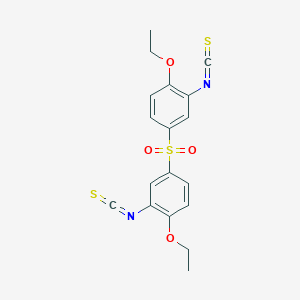
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
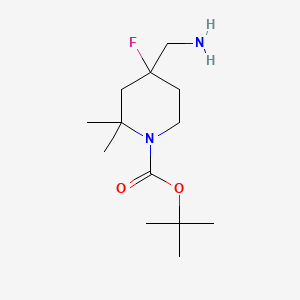

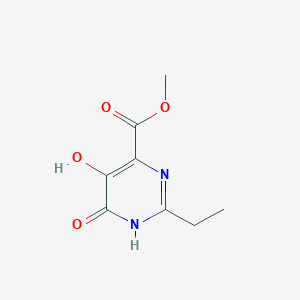
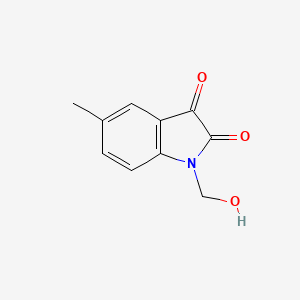
![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)
![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
